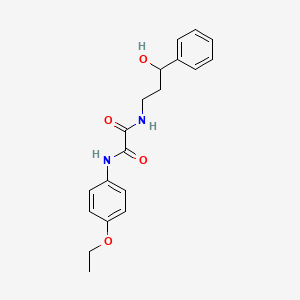

N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Description

N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is an oxalamide derivative characterized by a central oxalyl bridge linking two distinct substituents: a 4-ethoxyphenyl group at the N1 position and a 3-hydroxy-3-phenylpropyl chain at the N2 position. This compound is structurally analogous to several oxalamides reported in the literature, which are explored for applications ranging from pharmaceuticals to flavoring agents .

Properties

IUPAC Name |

N'-(4-ethoxyphenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-2-25-16-10-8-15(9-11-16)21-19(24)18(23)20-13-12-17(22)14-6-4-3-5-7-14/h3-11,17,22H,2,12-13H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYVXNCTVKYFQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide typically involves the reaction of 4-ethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 3-hydroxy-3-phenylpropylamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

On an industrial scale, the production of N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related oxalamides:

Key Observations :

- The 3-hydroxy-3-phenylpropyl chain introduces a chiral center and hydrogen-bonding capability, which is absent in non-hydroxylated analogs like N2-(3-phenylpropyl) derivatives .

Physicochemical Properties

- Melting Points : Oxalamides with bulky substituents (e.g., adamantyl ) or strong electron-withdrawing groups (e.g., -CF₃ ) exhibit high melting points (>210°C). The target compound’s hydroxyl group may further elevate its melting point due to intermolecular hydrogen bonding.

- Solubility : The hydroxyl group in the target compound likely enhances aqueous solubility compared to ether-linked analogs (e.g., benzyloxy derivatives ).

Metabolic and Toxicological Profiles

Evidence from flavoring agents (e.g., No. 1768 ) indicates that oxalamides undergo hydrolysis of the oxalyl bridge and oxidation of alkyl/aryl side chains. The hydroxyl group in the target compound may facilitate phase II metabolism (e.g., glucuronidation), increasing excretion efficiency.

Toxicity Data :

- NOEL Values: For structurally related flavoring agents, NOELs range from 8–100 mg/kg body weight/day .

Data Tables

Table 1: Metabolic Pathways of Selected Oxalamides

Biological Activity

N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

- Molecular Formula: C20H24N2O3

- Molecular Weight: 336.42 g/mol

The synthesis typically involves the reaction of 4-ethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 3-hydroxy-3-phenylpropylamine. The reaction conditions often include the use of an inert atmosphere and a base like triethylamine to neutralize hydrochloric acid generated during the reaction.

N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide exhibits biological activity through interactions with specific molecular targets, such as enzymes or receptors. The compound may modulate these targets' activity, leading to alterations in cellular processes and physiological responses. Research indicates potential applications in anti-inflammatory and analgesic therapies .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of various oxalamide derivatives, including N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide. In vitro assays demonstrated that this compound can inhibit the growth of several cancer cell lines. The following table summarizes findings from relevant studies:

These results indicate that N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide possesses significant antiproliferative activity against various cancer cell lines.

Study on Structure–Activity Relationship (SAR)

A recent study focused on understanding the structure–activity relationship of oxalamide derivatives, including N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide. The study employed molecular docking techniques to predict binding affinities to target proteins involved in cancer proliferation pathways. The findings suggested that modifications to the phenolic groups could enhance biological activity and selectivity towards certain cancer types .

Anti-inflammatory Properties

Another area of investigation has been the anti-inflammatory properties of this compound. In vivo studies demonstrated that administration of N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide led to a significant reduction in inflammatory markers in animal models of arthritis. The compound's ability to inhibit pro-inflammatory cytokines was highlighted as a potential therapeutic mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.